molecular formula C8H14ClNO3 B6216059 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 2742656-96-6

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Cat. No.: B6216059
CAS No.: 2742656-96-6
M. Wt: 207.7
InChI Key:
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Description

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of scalability and cost-effectiveness would likely guide the development of industrial processes. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid and constrained framework that can interact with enzymes, receptors, or other biological molecules. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

2742656-96-6

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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